3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea
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Overview
Description
3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a chloropyrazine and a cyclopropylpyridazine, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chloropyrazine and cyclopropylpyridazine intermediates:
Chloropyrazine Intermediate: The chloropyrazine can be synthesized via the chlorination of pyrazine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Cyclopropylpyridazine Intermediate: The cyclopropylpyridazine can be prepared through a cyclization reaction involving a suitable precursor, such as a cyclopropyl-substituted hydrazine and a pyridazine derivative.
Once the intermediates are prepared, they are coupled through a urea formation reaction. This typically involves the reaction of an isocyanate derivative with an amine group from one of the intermediates under controlled conditions, such as in the presence of a base like triethylamine (TEA) and a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the urea moiety or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyrazine moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, in solvents like water or acetonitrile.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols, in solvents like DCM or ethanol, often under reflux conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)amine: Similar structure but with an amine group instead of a urea moiety.
3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
The presence of both the chloropyrazine and cyclopropylpyridazine moieties in 3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea contributes to its unique chemical properties and reactivity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
1-[(5-chloropyrazin-2-yl)methyl]-3-(6-cyclopropylpyridazin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6O/c14-11-7-15-9(5-16-11)6-17-13(21)18-12-4-3-10(19-20-12)8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOSXOYGAYYJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)NC(=O)NCC3=CN=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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